molecular formula C15H17N5O3S B2503754 Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 913492-52-1

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2503754
CAS No.: 913492-52-1
M. Wt: 347.39
InChI Key: RGHVYPNLBFUNPI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a pyrazine ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole-pyrazine intermediate with piperazine and ethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides a versatile platform for further modification and optimization in various research fields .

Properties

IUPAC Name

ethyl 4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-2-23-15(22)20-7-5-19(6-8-20)14(21)12-10-24-13(18-12)11-9-16-3-4-17-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHVYPNLBFUNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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